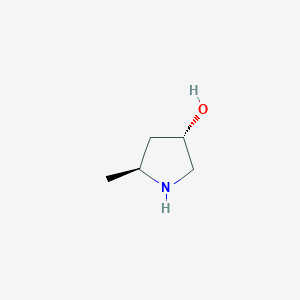

(3S,5S)-5-methylpyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

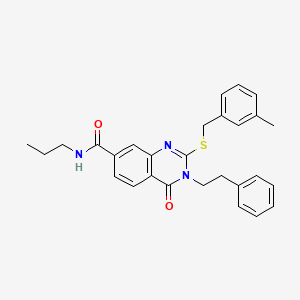

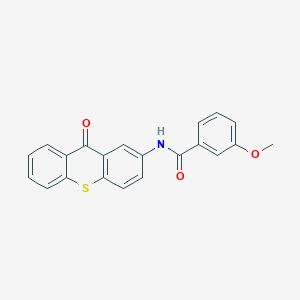

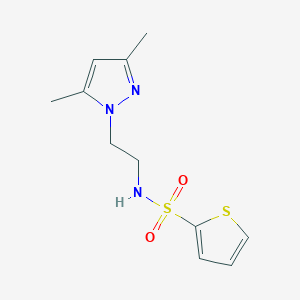

“(3S,5S)-5-methylpyrrolidin-3-ol” is a chemical compound with the molecular formula C5H11NO . It is also known as “(3S,5S)-5-methyl-3-pyrrolidinol hydrochloride” and has a molecular weight of 137.61 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C5H11NO.ClH/c1-4-2-5 (7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 101.15 . The predicted boiling point is 178.3±15.0 °C, and the predicted density is 0.994±0.06 g/cm3 . The predicted pKa value is 14.92±0.40 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound (3S,5S)-5-methylpyrrolidin-3-ol, and its analogs, have been a subject of interest in the field of synthetic chemistry. For instance, a large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid was achieved, showcasing the compound's relevance in chemical synthesis processes. This method involved methylation, reduction, protection, and mesylation steps, highlighting the compound's utility in generating structurally diverse molecules (Yoshida et al., 1996).

Biological Activities and Pharmacological Potential

Various derivatives of pyrrolidine, including those related to this compound, have been investigated for their biological activities. For instance, studies have synthesized novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, and evaluated their antifungal activities. Some compounds exhibited significant in vitro inhibitory activities against a broad spectrum of fungi, indicating potential pharmacological applications (Cvetković et al., 2019). Furthermore, derivatives of this compound, such as 1 beta-methylcarbapenems with an N-methylpyrrolidinylthio group at the C-2 position, have been synthesized and showed enhanced stability, suggesting their relevance in the development of new therapeutic agents (Sunagawa et al., 1992).

Chemical Structure and Conformation Studies

The chemical structure and conformation of related pyrrolidine compounds have been a subject of research. For instance, the conformation of nicotine and related compounds, including N-methylpyrrolidine, was determined through nuclear magnetic resonance and dipole moment measurements. These studies contribute to our understanding of the structural behavior of these molecules, which is crucial for their application in various scientific fields (Simpson et al., 1967).

Applications in Organic Synthesis

The compound and its derivatives also play a significant role in organic synthesis. For example, a novel method for the asymmetric synthesis of syn/anti-1,3-amino alcohols was described, using proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes. This method facilitated the synthesis of a bioactive molecule, (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, showcasing the compound's importance in the synthesis of biologically active molecules (Jha et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3S,5S)-5-methylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDSFXRPBMMGQ-WHFBIAKZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/no-structure.png)

![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2810968.png)

![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2810973.png)